![molecular formula C7H4IN3O2 B1401212 3-碘-8-硝基咪唑并[1,2-a]吡啶 CAS No. 1373350-43-6](/img/structure/B1401212.png)

3-碘-8-硝基咪唑并[1,2-a]吡啶

描述

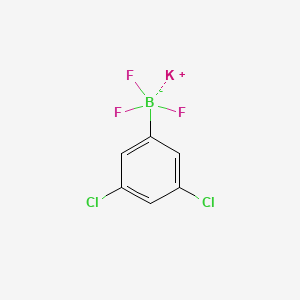

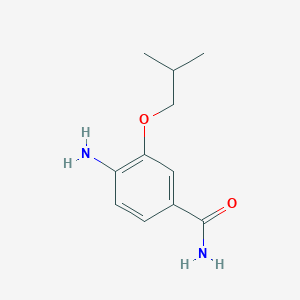

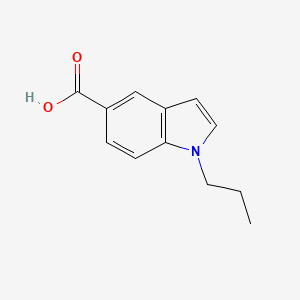

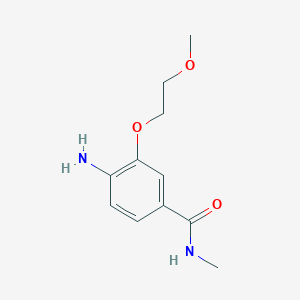

3-Iodo-8-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4IN3O2 . It has a molecular weight of 289.03 and a melting point between 222 - 224°C .

Synthesis Analysis

The synthesis of 3-Iodo-8-nitroimidazo[1,2-a]pyridine involves the iodination of imidazo[1,2-a]pyridines . The substitution of imidazo[1,2-a]pyridines with an iodine takes place at the C-3 atom . N-Iodosuccinimide (NIS) and I2–morpholine were chosen as iodination reagents . The reaction of 6-nitroimidazo[1,2-a]pyridine with NIS in acetonitrile at room temperature afforded 3-iodo-6-nitroimidazo[1,2-a]pyridine in 75% yield .Molecular Structure Analysis

The InChI code for 3-Iodo-8-nitroimidazo[1,2-a]pyridine is 1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The chemical reactions involving 3-Iodo-8-nitroimidazo[1,2-a]pyridine are primarily related to its iodination . The compound can be synthesized from imidazo[1,2-a]pyridine under different substitution conditions .Physical And Chemical Properties Analysis

3-Iodo-8-nitroimidazo[1,2-a]pyridine is a solid compound . It has a melting point between 222 - 224°C . The compound has a molecular weight of 289.03 and a molecular formula of C7H4IN3O2 .科学研究应用

合成和结构多样性

3-碘-8-硝基咪唑并[1,2-a]吡啶是合成新型杂环化合物的关键中间体。它已被用于各种合成途径,以创建具有潜在生物活性的复杂分子。例如,它已参与合成吡啶并[1′,2′:1,2]咪唑并[5,4-d]-1,2,3-三嗪,展示了咪唑并[1,2-a]吡啶系统在构建具有显著结构多样性的融合三嗪中的实用性 (Zamora et al., 2004)。

促进结构修饰

3-碘-8-硝基咪唑并[1,2-a]吡啶中硝基基团的存在允许选择性修饰,从而实现广泛衍生物的合成。这种适应性有助于探索结构活性关系,对于开发具有增强生物活性的化合物至关重要。Bazin等人(2013年)开发了替代策略,用于官能化2-氯-3-硝基咪唑并[1,2-a]吡啶,以扩展C2-和C3-官能化咪唑并[1,2-a]吡啶的结构多样性,展示了该化合物在有机合成中的多功能性 (Bazin et al., 2013)。

生物活性筛选

3-碘-8-硝基咪唑并[1,2-a]吡啶的衍生物已被用于各种生物活性的筛选。例如,Zhang等人(2019年)描述了对人类结肠癌细胞系具有抗增殖活性的吡咯咪唑并[1,2-a]吡啶骨架的合成,强调了这些化合物在药物化学和药物发现工作中的潜力 (Zhang et al., 2019)。

抗寄生虫应用

从3-碘-8-硝基咪唑并[1,2-a]吡啶合成的化合物显示出有希望的抗寄生虫活性。Fersing等人(2019年)合成了显示出强大体外抗利什曼原虫活性的衍生物,突显了这些化合物在治疗寄生虫感染中的潜力 (Fersing et al., 2019)。

安全和危害

The safety information for 3-Iodo-8-nitroimidazo[1,2-a]pyridine indicates that it is necessary to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

未来方向

While the future directions for 3-Iodo-8-nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the search results, the development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridines from readily available starting materials is important . Substitution at different positions of imidazo[1,2-a]pyridines gives compounds with diverse pharmacological properties .

作用机制

Target of Action

3-Iodo-8-nitroimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines , a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are known to interact with various biological targets due to their versatile structure .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions can occur through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The functionalization of imidazo[1,2-a]pyridines is known to affect various biochemical pathways due to the introduction of new functional groups .

Result of Action

The functionalization of imidazo[1,2-a]pyridines can lead to the formation of various derivatives with potential therapeutic applications .

属性

IUPAC Name |

3-iodo-8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDLLAQQLKPVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

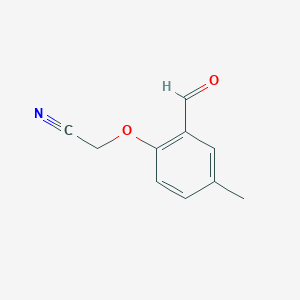

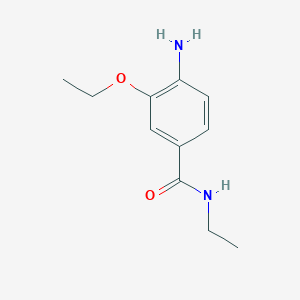

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)